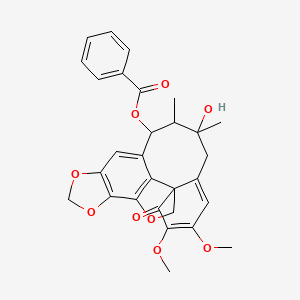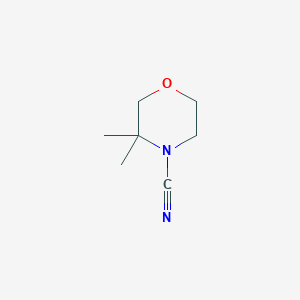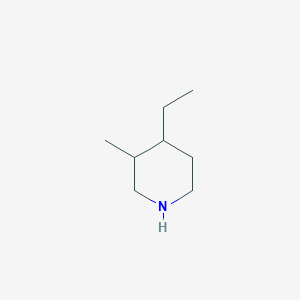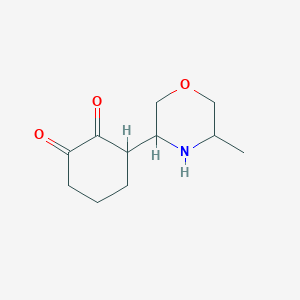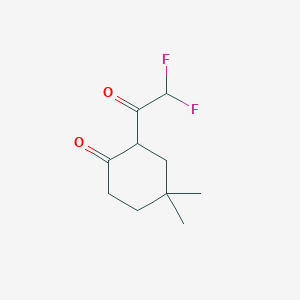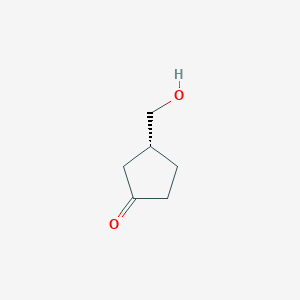
(3R)-3-(Hydroxymethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Hydroxymethyl)cyclopentan-1-one is an organic compound with a cyclopentane ring structure It features a hydroxymethyl group attached to the third carbon atom and a ketone group at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Hydroxymethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reduction of this compound using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the oxidation of (3R)-3-(Hydroxymethyl)cyclopentan-1-ol using an oxidizing agent such as pyridinium chlorochromate. This reaction is conducted under mild conditions, and the product is isolated through distillation.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of this compound. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(Hydroxymethyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride results in the formation of (3R)-3-(Hydroxymethyl)cyclopentan-1-ol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: (3R)-3-(Hydroxymethyl)cyclopentan-1-ol.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(3R)-3-(Hydroxymethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Hydroxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-(Hydroxymethyl)cyclopentan-1-ol
- (3R)-3-(Hydroxymethyl)cyclopentan-1-one
- (3R)-3-(Hydroxymethyl)cyclopentan-1-amine
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a hydroxymethyl group and a ketone group on a cyclopentane ring
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(3R)-3-(hydroxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m1/s1 |
Clave InChI |
ZUDJASYMJNCZKF-RXMQYKEDSA-N |
SMILES isomérico |
C1CC(=O)C[C@@H]1CO |
SMILES canónico |
C1CC(=O)CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
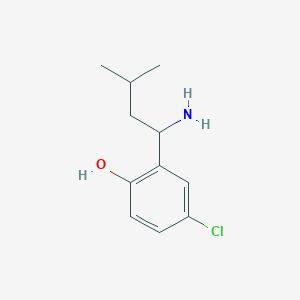
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
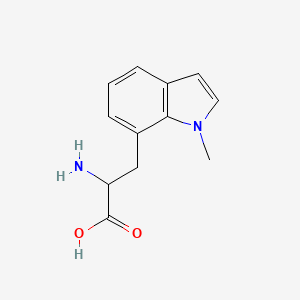
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
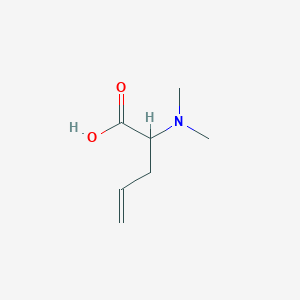
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
